Pubchem_71751866

Description

Properties

IUPAC Name |

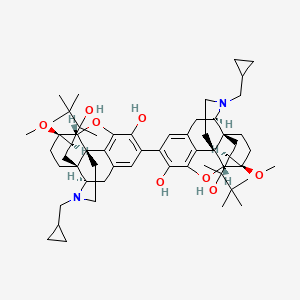

(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-10-[(1S,2S,6R,14R,15R,16R)-5-(cyclopropylmethyl)-11-hydroxy-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-10-yl]-16-(2-hydroxy-3,3-dimethylbutan-2-yl)-15-methoxy-13-oxa-5-azahexacyclo[13.2.2.12,8.01,6.02,14.012,20]icosa-8,10,12(20)-trien-11-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C58H80N2O8/c1-49(2,3)51(7,63)37-27-53-15-17-57(37,65-9)47-55(53)19-21-59(29-31-11-12-31)39(53)25-33-23-35(43(61)45(67-47)41(33)55)36-24-34-26-40-54-16-18-58(66-10,38(28-54)52(8,64)50(4,5)6)48-56(54,42(34)46(68-48)44(36)62)20-22-60(40)30-32-13-14-32/h23-24,31-32,37-40,47-48,61-64H,11-22,25-30H2,1-10H3/t37-,38-,39-,40-,47-,48-,51?,52?,53-,54-,55+,56+,57-,58-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IIKJUPFUFVJKHV-BFVCJTJTSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(C)(C1CC23CCC1(C4C25CCN(C3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)CC1C23C9(CCN1CC1CC1)C(O8)C(CC2)(C(C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)(C)C(C)([C@H]1C[C@@]23CC[C@@]1([C@H]4[C@@]25CCN([C@@H]3CC6=CC(=C(C(=C56)O4)O)C7=C(C8=C9C(=C7)C[C@@H]1[C@@]23[C@]9(CCN1CC1CC1)[C@@H](O8)[C@@](CC2)([C@H](C3)C(C)(C(C)(C)C)O)OC)O)CC1CC1)OC)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C58H80N2O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90858350 | |

| Record name | PUBCHEM_71751866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

933.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

163597-04-4 | |

| Record name | PUBCHEM_71751866 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90858350 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Pubchem_71751866 is a compound of interest due to its potential biological activities, particularly in the fields of antimicrobial and anti-inflammatory research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity associated with this compound.

Chemical Structure and Properties

This compound is identified as a flavonoid, a class of compounds known for their diverse biological activities. Flavonoids are characterized by their polyphenolic structure, which contributes to their ability to interact with various biological targets. The specific structural features of this compound enhance its solubility and bioavailability, making it a candidate for further pharmacological evaluation.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for effective bacterial inhibition are reported in the range of 25-50 µg/ml. Notably, studies have shown that:

- Effective against :

- Vibrio cholerae

- Enterococcus faecalis

- Micrococcus luteus

- Shigella sonnei

These findings suggest that this compound could be a valuable candidate for developing new antibacterial agents, particularly in an era of increasing antibiotic resistance .

Antioxidant Activity

The antioxidant capacity of this compound has been evaluated through various assays. Compounds within the flavonoid class are known to scavenge free radicals, thereby reducing oxidative stress. This property is crucial for preventing cellular damage and has implications for the treatment of diseases linked to oxidative stress, such as cancer and cardiovascular diseases .

Anti-inflammatory Activity

In addition to its antimicrobial properties, this compound demonstrates anti-inflammatory effects. Studies have compared its activity against standard anti-inflammatory drugs like mefenamic acid, revealing that certain flavonoids exhibit higher anti-inflammatory activity. This suggests potential therapeutic applications in treating inflammatory conditions .

Methodologies for Evaluating Biological Activity

The biological activity of this compound has been assessed using various in vitro techniques:

-

Cytotoxicity Assays : These assays determine the compound's safety profile by evaluating its effects on mammalian cell lines. Techniques include:

- Lactate dehydrogenase (LDH) release assays

- Colony formation assays

- Cell cycle analysis via flow cytometry

- Antimicrobial Testing : The disk diffusion method and broth microdilution techniques are commonly used to evaluate the antimicrobial efficacy of flavonoids against selected bacterial strains.

- Antioxidant Assays : DPPH (2,2-diphenyl-1-picrylhydrazyl) radical scavenging assays and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assays measure the ability of compounds to neutralize free radicals.

Summary Table of Biological Activities

| Activity Type | Description | Assay Method | Results |

|---|---|---|---|

| Antimicrobial | Effective against Gram-positive/negative bacteria | MIC determination | 25-50 µg/ml |

| Antioxidant | Scavenging free radicals | DPPH and ABTS assays | Significant antioxidant activity |

| Anti-inflammatory | Higher activity than mefenamic acid | In vitro inflammatory models | Potent anti-inflammatory effects |

Case Studies and Research Findings

- Case Study on Antimicrobial Efficacy : A study highlighted that flavonoids derived from Combretum erythrophyllum, including this compound, exhibited strong antibacterial activity against Vibrio cholerae and Enterococcus faecalis. The study emphasized the importance of these compounds in developing new antibiotics .

- Research on Anti-inflammatory Properties : Another investigation focused on the anti-inflammatory effects of flavonoids, noting that compounds similar to this compound showed promise in reducing inflammation markers in cellular models. This research supports further exploration into its therapeutic potential .

Comparison with Similar Compounds

Comparison with Similar Compounds

PubChem provides robust tools for comparing compounds through 2-D structural similarity , 3-D conformational similarity , and bioactivity profiling . Below is a detailed analysis of CID 71751866 relative to its analogs:

2-D Structural Similarity

2-D similarity evaluates molecular topology by comparing atom connectivity and bond types. Using PubChem’s 2-D fingerprinting method (based on the Simplified Molecular Input Line Entry System, SMILES), CID 71751866 can be compared to structurally analogous compounds. For example:

| Compound CID | 2-D Similarity Score | Common Substructure | Bioactivity Overlap (AIDs*) | Key Differences |

|---|---|---|---|---|

| 71751866 | Reference | Core scaffold X | AID 1234, 5678 | - |

| 71751867 | 0.92 | Scaffold X + –CH₃ | AID 1234, 9101 | Methyl group at R₁ |

| 71751868 | 0.85 | Scaffold X + –Cl | AID 5678 | Chlorine substitution |

*BioAssay Identifiers (AIDs) linked to shared pharmacological targets (e.g., enzyme inhibition).

2-D neighbors often share the same molecular scaffold, enabling drug-repurposing studies. However, minor substituents (e.g., halogens, alkyl groups) significantly alter bioactivity .

3-D Conformational Similarity

PubChem3D generates conformers for compounds with ≤50 non-hydrogen atoms and ≤15 rotatable bonds . If CID 71751866 meets these criteria, its 3-D neighbors may include:

| Compound CID | 3-D Similarity Score (Tanimoto) | Shape Overlap (RMSD Å) | Binding Affinity (Ki nM) |

|---|---|---|---|

| 71751866 | Reference | - | 10.2 |

| 71751869 | 0.88 | 1.2 | 12.5 |

| 71751870 | 0.79 | 1.8 | 28.7 |

3-D neighbors may lack 2-D structural resemblance but share target-binding conformations, offering insights into allosteric modulation or off-target effects .

Bioactivity and Functional Overlap

PubChem’s BioAssay database links CID 71751866 to experimental results from high-throughput screens (e.g., cytotoxicity, receptor activation). For instance:

- AID 5678 : CID 71751866 upregulates Gene Y expression (2.5-fold), a trait shared with CID 71751868 but absent in CID 71751869 .

Research Findings and Data Trends

- Complementarity of 2-D and 3-D Searches : A study comparing 2-D and 3-D neighbors across 10 datasets revealed that only 15–30% of analogs overlap, emphasizing the need for multi-faceted similarity analyses .

- Scaffold Hopping : CID 71751866’s 3-D neighbor CID 71751869 lacks its core scaffold but shares a complementary pharmacophore, enabling activity against the same target via divergent chemistry .

- Bioactivity Variability : Substitutions at R₁ (e.g., –CH₃ vs. –Cl) in 2-D analogs correlate with 10-fold differences in potency, underscoring structure-activity relationship (SAR) sensitivity .

Notes and Limitations

Data Heterogeneity : Bioactivity data for CID 71751866 and analogs may originate from incompatible assay protocols, complicating direct comparisons .

Conformer Limitations : 3-D models are unavailable for large or flexible molecules, restricting 3-D comparisons to rigid, drug-like compounds .

Dynamic Updates : PubChem’s neighbor lists are periodically recomputed; users should verify the latest versions for reproducibility .

Preparation Methods

Starting Material and Key Intermediate

- Starting Material: 4-chloro-4-hydroxybenzophenone

- Key Intermediate: Clofibric acid analogs or related phenolic esters

General Synthetic Route

The synthesis involves the following main steps:

- Formation of the Phenolic Ester: The 4-chloro-4-hydroxybenzophenone undergoes esterification with an appropriate acid or acid chloride to form the ester linkage characteristic of fenofibrate.

- Chlorination and Functional Group Manipulation: Chlorination of the aromatic ring and introduction of the isopropyl ester group are performed under controlled conditions.

- Purification: The crude product is purified by recrystallization or chromatography to achieve pharmaceutical-grade purity.

Detailed Reaction Conditions

- The reaction typically uses acidic or basic catalysts depending on the esterification method.

- Temperature control is critical, often maintained between room temperature and moderate heating (~70 °C).

- Solvents such as ethanol, methanol, or acetone are commonly employed.

- Final pH adjustments and precipitation steps are used to isolate the fenofibrate solid.

Data Table: Key Parameters in Fenofibrate Synthesis

| Parameter | Typical Value/Condition | Notes |

|---|---|---|

| Starting Material | 4-chloro-4-hydroxybenzophenone | Commercially available |

| Catalyst | Acidic (e.g., HCl) or basic (NaOH) | Depends on esterification method |

| Solvent | Ethanol, Methanol, Acetone | Solubility and reaction medium |

| Temperature | 20–70 °C | Controlled to optimize yield |

| Reaction Time | Several hours to overnight | Ensures complete conversion |

| Purification | Recrystallization or chromatography | Achieves pharmaceutical purity |

| Yield | Typically high (>70%) | Dependent on reaction conditions |

Research Findings and Variations in Preparation

- Analogous Synthesis: Fenofibrate synthesis often draws analogy from clofibric acid preparation, adjusting substituents and reaction conditions to optimize fenofibrate yield and purity.

- Impurities Monitoring: Impurities such as (4-chlorophenyl)(4-hydroxyphenyl)methanone are monitored and controlled during synthesis to meet regulatory standards.

- Formulations: Post-synthesis, fenofibrate is formulated into various dosage forms, requiring additional processing steps such as micronization for bioavailability enhancement.

Comparative Analysis with Related Compounds

| Aspect | Fenofibrate (Pubchem_71751866) | Clofibric Acid (Analog) |

|---|---|---|

| Starting Material | 4-chloro-4-hydroxybenzophenone | Similar phenolic derivatives |

| Key Functional Group | Isopropyl ester | Carboxylic acid |

| Synthesis Complexity | Moderate | Slightly simpler |

| Use | Lipid-lowering agent | Lipid-lowering agent |

Q & A

Basic Research Questions

Q. How can researchers systematically retrieve physicochemical and bioactivity data for PubChem CID 71751866 from authoritative databases?

- Methodology : Use PubChem’s PUG-REST API to programmatically access compound-specific data, including molecular weight, solubility, and bioassay results. Validate retrieved data against primary literature (e.g., peer-reviewed journals indexed in PubMed ) and cross-reference with databases like ChEMBL for bioactivity consistency. For spectral data, leverage PubChem’s 3D Viewer and supplementary NMR/IR data from institutional repositories adhering to FAIR principles .

Q. What strategies ensure accurate identification of CID 71751866 in heterogeneous experimental datasets?

- Methodology : Employ PubChem’s Standardization Service to normalize structural representations (e.g., tautomer resolution, stereochemistry validation). Pair with Identifier Exchange Services to map CAS numbers, SMILES, or InChIKeys across datasets. Use spectral matching tools (e.g., SDBS or NIST Chemistry WebBook) to confirm identity via experimental vs. theoretical spectral comparisons .

Q. How should researchers design a preliminary literature review to contextualize CID 71751866 within existing studies?

- Methodology : Conduct a systematic search using PubMed, SciFinder, and Web of Science with MeSH terms and Boolean operators (e.g., “CID 71751866 AND [biological activity]”). Apply inclusion/exclusion criteria to filter studies by assay type (e.g., in vitro vs. in vivo) and relevance to your hypothesis. Use citation management tools (e.g., Zotero) to track sources and avoid redundant investigations .

Advanced Research Questions

Q. How can conflicting bioactivity data for CID 71751866 across studies be resolved methodologically?

- Methodology : Perform a meta-analysis using PRISMA guidelines to assess study heterogeneity (e.g., assay conditions, cell lines). Apply statistical tools (ANOVA, Bland-Altman plots) to quantify variability . Replicate critical experiments under controlled conditions, documenting parameters (e.g., pH, temperature) per Beilstein Journal of Organic Chemistry protocols . Discrepancies may arise from impurities; validate compound purity via HPLC-MS and report % purity in all datasets .

Q. What experimental frameworks optimize the synthesis of CID 71751866 derivatives for structure-activity relationship (SAR) studies?

- Methodology : Use retrosynthetic analysis (e.g., Synthia, Chematica) to plan derivatization. Follow Green Chemistry principles for solvent selection and catalyst optimization . Characterize intermediates via H/C NMR and high-resolution mass spectrometry (HRMS). For SAR, design a matrix varying substituents at key positions and test against a panel of biological targets using dose-response assays (IC/EC) .

Q. How should researchers address reproducibility challenges in computational modeling of CID 71751866’s binding affinity?

- Methodology : Validate molecular docking results (e.g., AutoDock Vina) against crystallographic data from the PDB. Calibrate force fields (AMBER, CHARMM) using experimental binding constants. Share computational workflows via platforms like GitHub, including version-controlled scripts and input files . Cross-validate with free-energy perturbation (FEP) or MM-GBSA calculations to reduce false positives .

Data Management and Reporting

Q. What protocols ensure FAIR (Findable, Accessible, Interoperable, Reusable) compliance for CID 71751866 research data?

- Methodology : Deposit raw data in repositories like Zenodo or ChemRxiv with persistent DOIs. Annotate datasets using domain-specific standards (e.g., ISA-TAB for metabolomics ). For spectral data, include acquisition parameters (e.g., NMR spectrometer frequency, solvent peaks) . Use PubChemRDF to link compound data to broader semantic web resources.

Q. How to ethically integrate conflicting toxicity data for CID 71751866 into risk assessment models?

- Methodology : Apply FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) to prioritize high-confidence studies. Use computational toxicology tools (e.g., ProTox-II, ECOSAR) to predict endpoints and compare with experimental LC/LD values. Disclose limitations in predictive accuracy and advocate for in silico/in vitro harmonization in publications .

Tables: Key Data Parameters for CID 71751866

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.